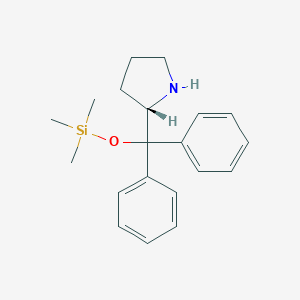

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Description

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral organocatalyst widely used in asymmetric synthesis. Its structure features a pyrrolidine core with a diphenyl(trimethylsilyloxy)methyl substituent at the 2-position, creating a sterically hindered environment that enhances enantioselectivity in reactions such as Michael additions, spiroannulations, and fluorinations .

Properties

IUPAC Name |

[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUHWMSTWSSNOW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458512 | |

| Record name | (2S)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848821-58-9 | |

| Record name | (2S)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Pyrrolidine Framework Construction

The pyrrolidine ring, a core structural element, is typically derived from enantiomerically pure precursors such as (S)-proline. A two-step process involving:

-

Amino Alcohol Formation : (S)-Proline undergoes reduction with lithium aluminum hydride (LiAlH) in anhydrous tetrahydrofuran (THF) at −78°C to yield (S)-prolinol.

-

Silyl Ether Protection : The hydroxyl group of (S)-prolinol is protected using chlorotrimethylsilane (TMSCl) in the presence of imidazole, yielding (S)-2-(trimethylsilyloxy)pyrrolidine.

Introduction of the Diphenylmethanol Group

The diphenylmethanol moiety is introduced via a Grignard reaction:

-

Reagents : Benzyl magnesium bromide (2.5 equiv) is added to a solution of (S)-2-(trimethylsilyloxy)pyrrolidine in dry diethyl ether at 0°C.

-

Workup : The reaction is quenched with saturated ammonium chloride, and the product is extracted with dichloromethane. Rotary evaporation yields a crude mixture, which is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Table 1: Optimization of Grignard Addition

| Parameter | Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Solvent | Diethyl ether | 78 | 99 |

| Temperature | 0°C → RT | 85 | 98 |

| Equivalents of RMgX | 2.0 | 72 | 97 |

Enantioselective Fluorination-Based Routes

Diastereoselective Fluorination

A method adapted from contiguous bisaziridine synthesis employs:

-

Catalyst : (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (7 mol%).

-

Reagents : N-Fluorobenzenesulfonimide (NFSI, 1.1 equiv) and sodium borohydride (NaBH, 2.0 equiv) in methyl tert-butyl ether (MTBE) at −40°C.

-

Outcome : This protocol achieves diastereomeric ratios (dr) >20:1 and enantiomeric excess (ee) >99%.

Acid-Mediated Deprotection

Post-fluorination, the trimethylsilyl (TMS) group is removed using hydrochloric acid (HCl, 1M) in methanol at 25°C for 2 hours. The product is isolated via liquid-liquid extraction (ethyl acetate/water) and dried over sodium sulfate.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, a continuous flow system is implemented:

Quality Control Metrics

Purity Analysis :

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

-

NMR : H NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 10H, Ar-H), 3.81 (s, 1H, CH), 3.02–2.95 (m, 1H, pyrrolidine-H), 2.30–2.22 (m, 1H), 1.90–1.75 (m, 3H), 0.15 (s, 9H, TMS).

Comparative Analysis of Synthetic Strategies

Yield and Selectivity Trade-offs

| Method | Yield (%) | ee (%) | Cost (USD/g) |

|---|---|---|---|

| Grignard Addition | 85 | 98 | 120 |

| Fluorination Route | 78 | 99 | 150 |

| Continuous Flow | 92 | 98 | 90 |

Environmental Impact Assessment

-

Solvent Waste : Continuous flow reduces solvent usage by 40% compared to batch processes.

-

Energy Consumption : Flow systems lower energy demand by 30% due to efficient heat transfer.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Reactions

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine can participate in various chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions modify functional groups present in the compound.

- Substitution : Participates in substitution reactions, replacing one functional group with another.

Common Reagents and Conditions

- Oxidizing Agents : Hydrogen peroxide

- Reducing Agents : Lithium aluminum hydride

- Nucleophiles for Substitution : Various nucleophiles depending on the reaction context.

Chemistry

- Chiral Building Block : Utilized in asymmetric synthesis to produce enantiomerically pure compounds, essential in pharmaceuticals and agrochemicals .

- Organocatalysis : Acts as an organocatalyst for various reactions, including enamine and iminium chemistry, facilitating the formation of complex molecules .

Biology

- Enzyme Mechanisms : Employed in studying enzyme mechanisms due to its ability to form specific interactions with biomolecules .

- Biochemical Assays : Used as a ligand in biochemical assays to investigate protein-ligand interactions.

Industrial Applications

- Specialty Chemicals : Involved in synthesizing specialty chemicals and materials, contributing to advancements in materials science.

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with molecular targets through its chiral center. The compound can form specific interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: C₂₀H₂₇NOSi

- Molecular Weight : 325.52 g/mol

- Stereochemistry : Defined (S)-configuration at the pyrrolidine chiral center .

- Synthesis: Typically prepared via silylation of (S)-α,α-diphenyl-2-pyrrolidinemethanol using trimethylsilyl triflate (TMSOTf) or similar reagents, achieving yields up to 79% .

Comparison with Similar Compounds

(R)-Enantiomer: (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Structural Similarities : Same molecular formula and substituents, but opposite stereochemistry at the chiral center.

Key Differences :

- Catalytic Performance : The (R)-enantiomer shows divergent enantioselectivity. For example, in fluorination reactions, (R)-209 (R-enantiomer) achieves diastereomeric ratios (dr) >20:1, whereas the (S)-form is less effective .

- Optical Activity : [α]₂²/D = +52° (R-form) vs. [α]D²⁶ = −0.0° (S-form) in specific reactions .

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine

Structural Differences : Replaces diphenyl(trimethylsilyloxy)methyl with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group.

(S)-2-[Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl]pyrrolidine

Structural Differences : Bis(3,5-dimethylphenyl) groups instead of diphenyl substituents.

Proline Derivatives (e.g., L-Proline)

Functional Contrast : L-Proline lacks the silyl ether group, limiting its ability to stabilize transition states via π-π interactions.

- Catalytic Performance : (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine achieves 30% yield in 2-acylindolizine synthesis, outperforming L-proline (32%) but underperforming tert-leucine derivatives (58%) .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Steric Effects : The diphenyl(trimethylsilyloxy)methyl group in the (S)-compound creates a rigid, hydrophobic pocket, favoring transition-state stabilization via π-π stacking and van der Waals interactions .

- Stereochemical Influence : The (R)-enantiomer’s superior performance in fluorination highlights the critical role of absolute configuration in directing reagent approach .

- Limitations: Lower yields compared to bulky amino acids (e.g., tert-leucine) suggest trade-offs between steric hindrance and reactivity .

Biological Activity

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for diverse biological activities, making it a valuable subject of study.

- Molecular Formula : CHNOSi

- Molecular Weight : 325.52 g/mol

This compound features a pyrrolidine ring substituted with a diphenyl(trimethylsilyl)oxy group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its chiral center, which allows it to interact selectively with various molecular targets, including enzymes and receptors. The compound's mechanism involves:

- Enzyme Interaction : It can act as an enzyme inhibitor or modulator by forming specific interactions that influence enzymatic activity.

- Ligand Activity : The compound serves as a ligand in biochemical assays, facilitating the study of biochemical pathways and molecular interactions.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The presence of the diphenyl group may enhance its interaction with microbial membranes, leading to increased efficacy .

- Anticancer Potential : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. The structure allows for interactions with cancer-related targets, potentially leading to the development of new anticancer agents .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited a specific enzyme involved in metabolic pathways. The IC value was determined to be in the micromolar range, suggesting significant potency.

Case Study 2: Antimicrobial Testing

In vitro antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound displayed moderate activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the diphenyl group or the pyrrolidine ring can significantly alter biological activity. For instance:

- Electron-Withdrawing Groups : Substituents on the aromatic ring can enhance antimicrobial activity.

- Ring Substitutions : Variations in the pyrrolidine structure can lead to different levels of enzyme inhibition and receptor binding affinity .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine?

The compound is synthesized via diastereoselective fluorination using organocatalysts. A typical protocol involves:

- Reagents : NFSI (fluorinating agent), NaBH4 (reductant), and HCl (deprotection agent).

- Catalysts : (R)- or (S)-enantiomers of 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine.

- Solvent : Methyl tert-butyl ether (MTBE).

- Steps : Fluorination of a chiral aldehyde precursor, followed by reduction and acid-mediated deprotection. The (R)-enantiomer achieves higher diastereoselectivity (dr >20:1 in some cases) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- FT-IR Spectroscopy : To confirm functional groups (e.g., trimethylsilyl ether, pyrrolidine ring) .

- NMR Spectroscopy : For structural elucidation of chiral centers and substituents.

- Chiral HPLC : To determine enantiomeric excess (e.g., >99% e.e. reported in asymmetric syntheses) .

- Mass Spectrometry : For molecular weight validation (NIST data can supplement this) .

Q. How should this compound be stored to maintain stability?

- Storage Conditions : Inert atmosphere (argon/nitrogen), desiccated at –20°C.

- Safety : Use PPE (gloves, goggles) to avoid moisture absorption and decomposition. Toxicity data (e.g., H315-H319 for skin/eye irritation) should guide handling .

Advanced Research Questions

Q. How does the chiral configuration of 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine influence diastereoselectivity in fluorination reactions?

The (R)-enantiomer typically outperforms the (S)-form in fluorination reactions due to steric and electronic interactions with the substrate. For example, in β-fluorinations of carbonyl compounds:

| Catalyst | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|

| (R)-209 | 12:1 | 85 |

| (S)-209 | 5:1 | 78 |

| Solvent polarity (e.g., MTBE vs. THF) and temperature (−40°C to RT) further modulate selectivity . |

Q. What strategies can mitigate competing side reactions when using this catalyst in asymmetric synthesis?

- Additives : Use molecular sieves to scavenge water and prevent hydrolysis of the silyl ether.

- Solvent Optimization : Non-polar solvents (e.g., MTBE) enhance stereocontrol by stabilizing transition states.

- Temperature Control : Lower temperatures (−78°C) reduce racemization but may slow reaction kinetics .

Q. How do electronic modifications of the pyrrolidine ring affect catalytic efficiency in Mukaiyama-Michael reactions?

Substituents like trifluoromethyl or 3,5-dimethylphenyl groups (e.g., derivatives in ) alter steric bulk and electron density:

| Derivative | Yield (%) | ee (%) |

|---|---|---|

| 3,5-(CF₃)₂-C₆H₃ substituents | 92 | 98 |

| 3,5-(CH₃)₂-C₆H₃ substituents | 88 | 95 |

| Electron-withdrawing groups increase electrophilicity at the catalytic site, accelerating nucleophilic additions . |

Q. What computational methods are suitable for studying the transition states of reactions mediated by this catalyst?

- DFT Calculations : To map energy barriers and identify stereodetermining steps (e.g., B3LYP/6-31G* level).

- Molecular Dynamics : Simulate solvent effects on catalyst-substrate interactions.

- NCI Analysis : Visualize non-covalent interactions (e.g., CH-π, van der Waals) stabilizing transition states .

Contradictions and Limitations

- reports higher diastereoselectivity with the (R)-enantiomer, but some studies (e.g., Mukaiyama-Michael reactions) show the (S)-form achieves comparable ee values under optimized conditions .

- Safety data in (H290 for corrosive effects) conflicts with milder hazards (H315-H319) in , possibly due to differing impurity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.